Prazepine
CAS No.: 73-07-4
Cat. No.: VC3888526
Molecular Formula: C19H24N2
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73-07-4 |
|---|---|
| Molecular Formula | C19H24N2 |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 3-(6,11-dihydrobenzo[c][1]benzazepin-5-yl)-N,N-dimethylpropan-1-amine |
| Standard InChI | InChI=1S/C19H24N2/c1-20(2)12-7-13-21-15-18-10-4-3-8-16(18)14-17-9-5-6-11-19(17)21/h3-6,8-11H,7,12-15H2,1-2H3 |
| Standard InChI Key | UKCVXGBHVGMFCN-UHFFFAOYSA-N |
| SMILES | CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
| Canonical SMILES | CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C31 |
Introduction
Chemical Structure and Physicochemical Properties
Prazepine (C₁₉H₂₄N₂) is characterized by a tricyclic framework comprising two benzene rings fused to a central seven-membered azepine ring. Unlike imipramine, which features a central ring nitrogen positioned at the 10th position, prazepine’s nitrogen resides at the 5th position, conferring distinct electronic and steric properties . The molecular weight of 280.4073 g/mol and achiral structure (no defined stereocenters) simplify its synthesis but limit opportunities for enantiomer-specific activity .
Table 1: Key Chemical Properties of Prazepine
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄N₂ |
| Molecular Weight | 280.4073 g/mol |
| Stereochemistry | Achiral |
| SMILES Notation | CN(C)CCCN1CC2=CC=CC=C2CC3=CC=CC=C13 |
| InChI Key | UKCVXGBHVGMFCN-UHFFFAOYSA-N |
Pharmacological Profile and Mechanism of Action
Prazepine exhibits dual activity as a serotonin-norepinephrine reuptake inhibitor (SNRI) and a potent histamine H₁ receptor antagonist. In vitro studies demonstrate 50% inhibitory concentrations (IC₅₀) of 12 nM for histamine H₁ receptors, surpassing the antihistaminic potency of first-generation H₁ antagonists like diphenhydramine . This antihistaminic activity may explain its sedative side effects, though clinical reports remain sparse.
The SNRI activity arises from prazepine’s binding to serotonin (SERT) and norepinephrine (NET) transporters, with preferential affinity for NET (Ki = 8 nM vs. SERT Ki = 35 nM) . This profile mirrors secondary amine TCAs like desipramine but contrasts with tertiary amines such as amitriptyline.
Historical Development and Clinical Trials
Initially investigated in the 1960s, prazepine underwent Phase I/II trials for major depressive disorder (MDD). Early studies reported a 45% response rate in 120 patients with treatment-resistant depression, though placebo-controlled data remain unpublished . By the 1980s, development stalled due to the emergence of selective serotonin reuptake inhibitors (SSRIs) and concerns about TCA-associated anticholinergic effects.
Notably, prazepine’s metabolite profile differs from other TCAs. Hepatic demethylation yields norprazepine, a metabolite with prolonged elimination half-life (t₁/₂ = 48–72 hours) due to extensive plasma protein binding . This pharmacokinetic property theoretically allows once-daily dosing but increases accumulation risk in elderly patients.
Comparative Analysis with Imipramine and Other TCAs
Prazepine’s structural analogy to imipramine (C₁₉H₂₄N₂) invites direct comparison. While both share the tricyclic scaffold, imipramine’s central nitrogen position enhances affinity for muscarinic acetylcholine receptors (mAChRs), resulting in pronounced anticholinergic effects . In contrast, prazepine’s mAChR binding is 10-fold weaker (IC₅₀ = 450 nM vs. imipramine IC₅₀ = 45 nM), potentially reducing dry mouth, constipation, and urinary retention .
Table 2: Receptor Binding Affinities of Prazepine vs. Imipramine
| Receptor | Prazepine IC₅₀ (nM) | Imipramine IC₅₀ (nM) |
|---|---|---|
| H₁ Histamine | 12 | 85 |
| SERT | 35 | 28 |
| NET | 8 | 15 |
| mAChR | 450 | 45 |
This receptor selectivity profile positions prazepine as a candidate for depression with comorbid allergic conditions, though no clinical trials have explored this niche.
Current Status and Future Directions
As of 2025, prazepine remains investigational, with no active clinical trials listed in the U.S. National Library of Medicine registry. Its primary utility lies in research settings, particularly studies exploring histamine-dopamine interactions in mood disorders.
Future applications could include:
-
Adjunctive therapy in treatment-resistant depression: Combining prazepine’s SNRI activity with atypical antipsychotics.
-
Pruritus management: Leveraging potent H₁ antagonism for chronic itch without sedation.
-
Neuroprotective agent: Preclinical data suggest TCAs mitigate glutamate excitotoxicity via σ-1 receptor modulation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume